molecular formula C20H40CaN2O8+2 B1171861 Calcium pangamate CAS No. 11041-98-8

Calcium pangamate

Cat. No.: B1171861
CAS No.: 11041-98-8
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium pangamate is a chemical compound often referred to by the non-scientific designation "vitamin B15," though it is not recognized as a vitamin and has no established nutritional value . Researchers should note that the identity of materials sold as "this compound" has been historically variable and inconsistent; it has been described as a calcium salt of pangamic acid, and also as a mixture of calcium gluconate and dimethylglycine (DMG) . The molecular formula is often cited as C20H36CaN2O16 . This compound is of interest in research contexts for its historical use in studies related to cellular oxygen utilization and metabolic processes, though robust, accepted scientific evidence for these or any other applications is lacking . It is critical to note that the U.S. Food and Drug Administration (FDA) considers pangamic acid and its products unsafe for food or drug use and recommends regulatory action against products with disease claims . Some preparations of compounds labeled as pangamic acid have shown positive results in mutagenicity analyses, indicating potential safety concerns for their use . This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers are responsible for ensuring all activities comply with their local regulatory guidelines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO8.Ca/c2*1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h2*5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;;+2/p-2/t2*5-,7-,8+,9-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLAOERSRUNGEF-JQVJEGKNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36CaN2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20310-61-6
Record name Calcium pangamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium pangamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CALCIUM PANGAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492G10Q871
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Catalysts

This compound is synthesized via the esterification of gluconic acid (or its lactone) with dimethylglycine hydrochloride in an aqueous medium. The reaction is catalyzed by either gaseous hydrogen chloride or sulfuric acid , with temperatures maintained between 30°C and 70°C to accelerate kinetics while minimizing side reactions. The choice of catalyst influences downstream purification:

  • Hydrogen chloride is removed via vacuum distillation, simplifying neutralization.

  • Sulfuric acid necessitates additional steps to eliminate sulfate ions using barium chloride.

Table 1: Comparative Analysis of Catalytic Systems

CatalystReaction TemperatureNeutralization AgentByproduct Removal MethodYield (%)
Gaseous HCl30–70°CCalcium carbonateVacuum distillation80
Sulfuric acid30–70°CCalcium carbonateBarium chloride addition85

Step-by-Step Industrial Protocol

The Bukin method involves four critical stages:

Esterification

A mixture of gluconic acid (0.5 moles, 98 g) and dimethylglycine hydrochloride (0.6 moles, 83.4 g) is dissolved in 200 mL of water under slight heating. The solution is saturated with hydrogen chloride gas and maintained at 40°C for 3 hours, followed by overnight incubation (15–18 hours) to ensure complete ester bond formation.

Concentration

The reaction mass is vacuum-concentrated at 15–20 mm Hg to a solids content of 78–82%, as monitored by refractometry. Excess water and residual HCl are iteratively removed through repeated vacuum distillation until HCl levels drop to 2–3%.

Neutralization

The concentrated esterification product is neutralized with an aqueous suspension of calcium carbonate (50 g per 200 mL water) under vigorous stirring until a stable pH of 6.0–6.5 is achieved. This step also hydrolyzes any gluconic acid lactones formed during esterification.

Purification and Drying

  • For HCl-catalyzed reactions : this compound is precipitated by adding excess methanol or ethanol, filtered, and dried to ≤5% moisture.

  • For H₂SO₄-catalyzed reactions : Calcium sulfate precipitates are filtered, and sulfate ions are removed via barium chloride treatment. The clarified solution is spray-dried or alcohol-precipitated.

Yield Optimization and Process Efficiency

The Bukin protocol achieves yields of 75–85%, a marked improvement over the 25% yield of earlier methods. Key factors contributing to this efficiency include:

  • Stoichiometric excess of dimethylglycine hydrochloride (0.6 moles vs. 0.5 moles of gluconic acid), driving the reaction toward completion.

  • Controlled temperature gradients (30–70°C) balancing reaction rate and product stability.

  • pH-controlled neutralization (6.0–6.5) minimizing decomposition of active esters.

Table 2: Process Parameters and Their Impact on Yield

ParameterOptimal RangeEffect on Yield
Dimethylglycine excess20% molar excess+15–20%
Reaction temperature40–50°C+10%
Neutralization pH6.0–6.5+5%

Physicochemical Properties of this compound

The final product is characterized as a white to yellowish powder, slightly bitter, with a specific odor. It exhibits high water solubility (1:1) and insolubility in alcohol, making it suitable for aqueous formulations. Stability tests confirm a shelf life exceeding two years when stored in airtight containers.

Quality Control and Analytical Validation

Quantification of this compound relies on ester bond saponification in non-aqueous media, followed by titration. Residual components, including unreacted calcium gluconate and dimethylglycine, are monitored via chromatographic methods but are deemed physiologically benign.

Industrial Scalability and Challenges

The Bukin method’s compatibility with standard pharmaceutical equipment (reactors, vacuum evaporators, spray dryers) facilitates scalability. Challenges persist in:

  • Residual solvent removal : Ensuring <5% methanol/ethanol content post-precipitation.

  • Sulfate ion contamination : Requiring precise barium chloride dosing to avoid toxic residuals.

Chemical Reactions Analysis

Analysis of Reaction Products

Studies reveal inconsistencies in commercial calcium pangamate formulations:

Thin-Layer Chromatography (TLC)

  • Commercial samples (e.g., USSR, D. Alam) showed spots matching calcium gluconate (Rf ≈ 17–18) and dimethylglycine (Rf ≈ 39) instead of pangamic acid (expected Rf ≈ 25) .

  • Pure 6-O-(N,N-dimethylglycyl)-α-D-glucopyranose (a pangamic acid analog) migrated closer to dimethylglycine, suggesting structural discrepancies .

Colorimetric Tests

  • Folin-Ciocalteau and Benedict’s tests were positive for reducing sugars (e.g., gluconate) but negative for free amines (ninhydrin test) .

Nitrogen Content

  • Experimental nitrogen content (3.25%) deviated from theoretical (4.98%), indicating impurities or non-stoichiometric synthesis .

Stability and Decomposition

  • Thermal Stability : Decomposes at 160–200°C with charring, consistent with calcium gluconate degradation .

  • Storage : Stable for ≥2 years in airtight containers at room temperature .

Key Findings

  • Commercial this compound often contains residual calcium gluconate and dimethylglycine , suggesting incomplete esterification or degradation .

  • Analytical discrepancies (TLC, nitrogen content) challenge the structural integrity of marketed products .

  • The synthesis process is scalable but requires stringent pH and temperature control to minimize impurities .

Scientific Research Applications

Chemical Properties and Production

Calcium pangamate is an ester formed from gluconic acid and dimethylglycine. It is produced through a method involving the esterification of these components, typically in an aqueous medium with the presence of acids like sulfuric acid. The resulting compound is a white or slightly yellow powder that is soluble in water and stable for extended periods when stored properly .

Medical Applications

1. Cardiovascular Health
this compound has been investigated for its role in cardiovascular health, particularly in treating conditions such as atherosclerosis and chronic coronary insufficiency. Studies have indicated that it may enhance oxidative metabolism, thereby improving blood circulation and oxygen utilization in tissues .

2. Liver Health
Research has shown that this compound can be beneficial in managing liver diseases, including chronic hepatitis and incipient liver cirrhosis. Clinical observations have reported improvements in liver function among patients treated with this compound .

3. Diabetes Management
Some studies have suggested that this compound may aid in regulating blood sugar levels, making it a potential adjunct therapy for diabetes management. Its effects on serum lactate levels during physical exertion also indicate a possible role in metabolic regulation .

Sports and Physical Performance

This compound has been popularized in athletic circles for its purported ability to enhance physical endurance and performance. Research indicates that it may help maintain proper blood sugar concentrations during exercise while reducing lactate buildup, which can lead to fatigue .

Case Study: Athletic Performance
A controlled study involving athletes showed that supplementation with 100 to 300 mg of this compound over three days resulted in lower serum lactic acid levels and improved performance metrics during physical activities. This suggests that this compound may facilitate better energy utilization during strenuous exercise .

Summary of Research Findings

Application AreaFindingsReferences
Cardiovascular HealthEnhances oxidative metabolism; beneficial for atherosclerosis and coronary insufficiency.
Liver HealthImproves liver function in chronic hepatitis and cirrhosis patients.
Diabetes ManagementAids in blood sugar regulation; reduces serum lactate during exercise.
Sports PerformanceIncreases endurance; lowers lactate levels; enhances energy utilization during physical activity.

Mechanism of Action

The mechanism of action of calcium pangamate involves its ability to enhance oxidative metabolism in cells and tissues. It is believed to promote the utilization of oxygen and improve the efficiency of cellular respiration. This compound may also act as a detoxicant by promoting lipid metabolism and reducing the accumulation of harmful substances in the body .

Comparison with Similar Compounds

Calcium Pangamate vs. Other Calcium Salts

Structural and Functional Differences
Compound Chemical Structure Primary Applications Mechanism of Action
This compound Ester of DMG and calcium gluconate Atherosclerosis, liver support, detox Lipotropic effects, HDLP modulation
Calcium carbonate CaCO₃ Hyperphosphatemia management (dialysis) Phosphate binding in the GI tract
Calcium acetate Ca(C₂H₃O₂)₂ Hyperphosphatemia management (dialysis) Phosphate binding, lower calcium load
Calcium gluconate Ca(C₆H₁₁O₇)₂ Hypocalcemia treatment Direct calcium supplementation

Key Findings :

  • Efficacy in Dialysis : Calcium acetate and carbonate are well-established phosphate binders for dialysis patients, with acetate showing superior phosphate reduction and lower hypercalcemia risk compared to carbonate .
  • Metabolic Impact : this compound uniquely modulates lipid metabolism by increasing high-density lipoproteins (HDLP) and reducing atherogenic cholesterol indices, unlike other calcium salts .

This compound vs. Dimethylglycine (DMG)

DMG, a dimethylated glycine derivative, is a structural component of this compound .

Parameter This compound DMG
Composition DMG + calcium gluconate ester Standalone amino acid derivative
Clinical Uses Cardiovascular, liver, detox Immune support, autism (limited trials)
Mechanism Lipotropic, oxygen metabolism Methyl donor, antioxidant
Evidence Base Mixed; Soviet-era studies dominate Limited human trials

Key Findings :

  • Synergistic Effects : this compound’s esterified form may enhance DMG’s bioavailability, though direct comparisons are lacking .

This compound vs. Pantothenic Acid (Vitamin B5)

Pantothenic acid, a B-vitamin, is unrelated structurally but shares some metabolic roles.

Parameter This compound Pantothenic Acid (B5)
Structure DMG-calcium gluconate ester β-alanine derivative with pantoic acid
Function Lipotropic, detox Coenzyme A synthesis, energy metabolism
Clinical Uses Atherosclerosis, liver disease Metabolic disorders, wound healing
Regulatory Status Not recognized as essential Essential nutrient

Key Findings :

  • Essentiality : Pantothenic acid is critical for acetyl-CoA synthesis, whereas this compound’s necessity remains unproven .

This compound vs. Pangamic Acid

Pangamic acid refers to the free acid form, while this compound is its calcium salt.

Parameter This compound Pangamic Acid
Form Calcium salt Free acid or ester
Bioavailability Enhanced via calcium stabilization Poorly characterized
Regulatory Status Marketed as a supplement FDA-criticized for lack of evidence

Key Findings :

  • Safety Concerns : The FDA has issued warnings against pangamic acid due to undefined composition and unproven benefits, though this compound is still marketed .

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